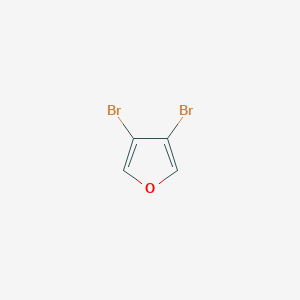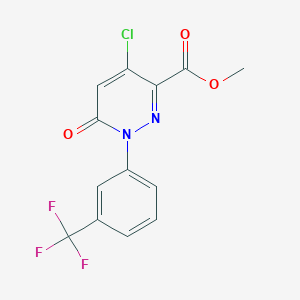
cis-3-Carbomethoxycyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-Carbomethoxycyclopentane-1-carboxylic acid is a chemical compound that belongs to the family of cyclopentane carboxylic acids. It is characterized by the presence of a carboxylic acid group and a carbomethoxy group on a cyclopentane ring. The compound's structure is related to various cycloalkanecarboxylic acids, which have been studied for their isomerization behaviors and synthetic applications in organic chemistry.
Synthesis Analysis
The synthesis of cyclopentane carboxylic acid derivatives often involves the isomerization of homologous compounds. For instance, the isomerization of 2-hydroxycycloalkanecarboxylic acids under basic conditions has been studied, starting from the cis isomers . This process can afford synthetically useful amounts of trans acids with minimal formation of olefinic acids. Similarly, the synthesis of related compounds, such as cis-1,1-Dimethyldecalin-10-carboxylic acids, involves methylation, hydrogenation, and Wolff-Kishner reduction . These methods could potentially be adapted for the synthesis of cis-3-Carbomethoxycyclopentane-1-carboxylic acid.
Molecular Structure Analysis
The molecular structure of cyclopentane carboxylic acid derivatives can be analyzed using various spectroscopic techniques, including NMR. Conformational and NBO (Natural Bond Orbital) analysis can provide insights into the electronic structure and conformational preferences of these molecules . For example, the cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate were studied to understand the effects of substituents on chemical shifts and electronic density .
Chemical Reactions Analysis
Cyclopentane carboxylic acid derivatives can undergo various chemical reactions. The photochemistry of acyl azides derived from these acids can lead to the formation of isocyanates and other cyclic products . Additionally, the bromine oxidation of bicyclic compounds with a 1,3-dimethoxytrimethylene bridge can be used to introduce two cis-carboxyl groups, as demonstrated in the synthesis of cis-cyclopentane-1,3-dicarboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane carboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of multiple carboxyl groups can affect the compound's acidity, solubility, and reactivity. Vicinal dicarboxylation of alkenes can be used to synthesize compounds like cis-1-Methylcyclopentane-1,2-dicarboxylic acid, which may share similar properties with cis-3-Carbomethoxycyclopentane-1-carboxylic acid . The synthesis of dihydroxycyclopentanecarboxylic acid derivatives also highlights the challenges in separating diastereomeric mixtures, which can impact the purity and characterization of these compounds .
科学的研究の応用
Carboxylic acids are versatile organic compounds used in various scientific fields . Here are two broad areas where they find applications:
-
Organic Synthesis and Polymers
- Carboxylic acids are used in obtaining small molecules, macromolecules, synthetic or natural polymers .
- They are also used in the modification of the surface of metallic nanoparticles .
- In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- The chemical structure of carboxylic acids is highly polar, active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology
- Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Carbon nanotubes (CNTs), for example, have been functionalized using carboxylic acids for applications in chemical sensors .
- The extremely high surface-to-volume ratio, geometry, and hollow structure of nanomaterials are ideal for the adsorption of gas molecules .
- This offers great potential applications, such as in gas sensor devices working at room temperature .
-
Food Industry
-
Surface Modification
- Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- In nanotechnology, the use of acid carboxylic as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructure .
-
Medical Field
Safety And Hazards
特性
IUPAC Name |
(1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUHGTQDOMGZOT-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Carbomethoxycyclopentane-1-carboxylic acid | |
CAS RN |
96382-85-3 |
Source


|
| Record name | rac-(1R,3S)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

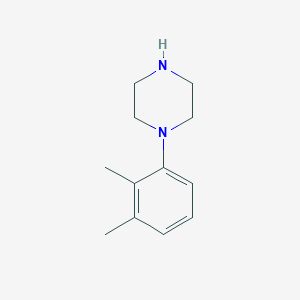
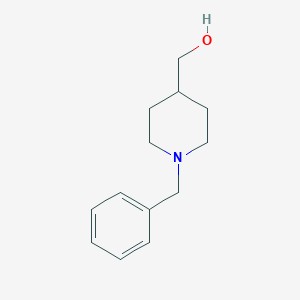
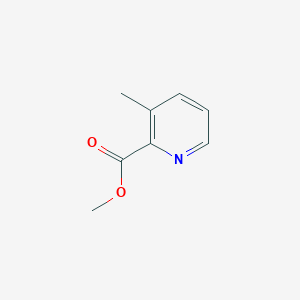
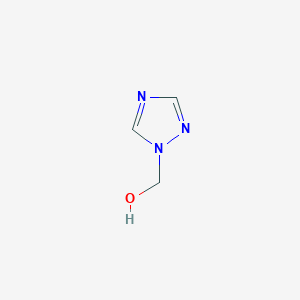

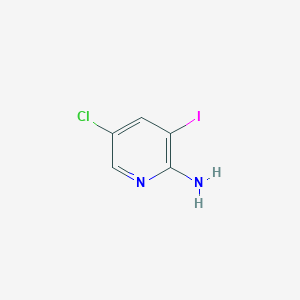
![(1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B150799.png)
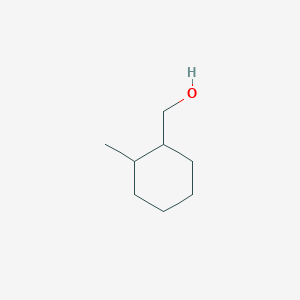
![(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B150802.png)
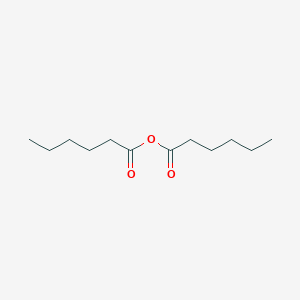
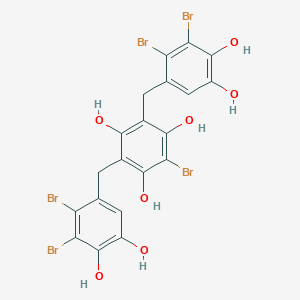
![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)
